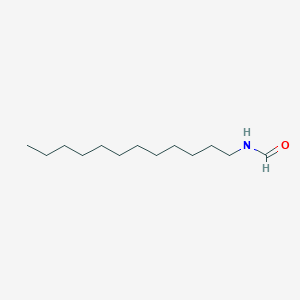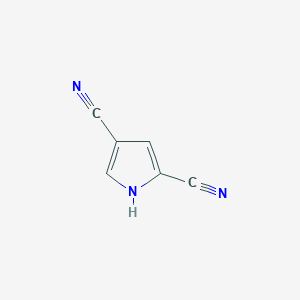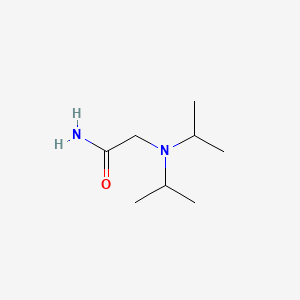
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane
描述
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms in a six-membered ring This particular compound is characterized by the presence of three 2-chloropropan-2-yl groups attached to the trioxane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane typically involves the reaction of 2-chloropropan-2-ol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the trioxane ring. The general reaction can be represented as follows:
[ 3 \text{CH}_3\text{CCl(OH)CH}_3 + 3 \text{CH}_2\text{O} \rightarrow \text{C}9\text{H}{18}\text{Cl}_3\text{O}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can result in the removal of chlorine atoms, yielding the corresponding hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infectious diseases and cancer.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it can inhibit the growth and proliferation of pathogenic cells.
相似化合物的比较
1,3,5-Trioxane: A simpler trioxane compound without the chloropropyl groups.
2,4,6-Tris(2-methylpropyl)-1,3,5-trioxane: Similar structure but with methyl groups instead of chlorine atoms.
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity. The chlorine atoms make the compound more reactive towards nucleophiles, enhancing its potential for various chemical transformations and biological interactions.
属性
IUPAC Name |
2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21Cl3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEGKELCXWTJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OC(OC(O1)C(C)(C)Cl)C(C)(C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322895 | |
| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-98-9 | |
| Record name | NSC402251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxabicyclo[3.1.0]hexan-3-one](/img/structure/B3056766.png)


![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B3056769.png)
![3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B3056771.png)



![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)





